Product packaging for Methoxycarbonylamino-o-tolyl-acetic acid(Cat. No.:)

Methoxycarbonylamino-o-tolyl-acetic acid

Cat. No.: B8296923
M. Wt: 223.22 g/mol
InChI Key: OJAHMEKGQSDVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Alpha-Substituted Carboxylic Acids in Chemical Research

Alpha-substituted carboxylic acids are a class of organic compounds that feature a substituent at the carbon atom adjacent to the carboxyl group. This structural motif is of paramount importance in chemical research for several reasons. The alpha-position is readily functionalized, making these compounds valuable starting materials for a wide array of chemical transformations. libretexts.orgyoutube.com The presence of a substituent at this position can significantly influence the acidity of the carboxylic acid and the reactivity of the alpha-hydrogen, enabling a range of reactions such as enolate formation and subsequent alkylation. libretexts.orgacs.org

These compounds are integral building blocks in the synthesis of more complex molecules, including alpha-amino acids, which are the fundamental components of proteins. youtube.com The ability to introduce various substituents at the alpha-position allows for the creation of a diverse library of molecules with tailored biological and chemical properties. For instance, alpha-aryl carboxylic acids are precursors to numerous pharmaceuticals and other biologically active compounds.

Furthermore, the development of catalytic and stereoselective methods for the synthesis of alpha-substituted carboxylic acids has been a major focus of modern organic chemistry. The ability to control the stereochemistry at the alpha-carbon is crucial, as the biological activity of many molecules is dependent on their specific three-dimensional arrangement.

Role of N-Protected Amino Acid Scaffolds in Synthetic Chemistry

N-protected amino acid scaffolds are indispensable tools in synthetic chemistry, particularly in the realm of peptide synthesis and the construction of peptidomimetics. mdpi.com An amino acid possesses both an amino group and a carboxylic acid group, which can react with each other. To facilitate the controlled formation of a peptide bond between the carboxylic acid of one amino acid and the amino group of another, the amino group of the first amino acid must be "protected" to prevent unwanted side reactions. masterorganicchemistry.comorganic-chemistry.org

This protection is achieved by converting the nucleophilic amino group into a less reactive functional group, such as a carbamate (B1207046). organic-chemistry.org The use of N-protected amino acids allows for the stepwise and controlled assembly of peptide chains. mdpi.comnih.gov A variety of protecting groups have been developed, each with its own specific conditions for introduction and removal, allowing for orthogonal protection strategies in the synthesis of complex peptides. mdpi.comorganic-chemistry.orgnih.gov

Beyond peptide synthesis, N-protected amino acid scaffolds serve as versatile chiral building blocks for the synthesis of a wide range of natural products and pharmaceuticals. The inherent chirality of natural amino acids provides a readily available source of stereocenters for asymmetric synthesis.

Contextualization of the Methoxycarbonyl Protecting Group in Amine Functionalization

The methoxycarbonyl group, often abbreviated as Moc, is a type of carbamate protecting group used for the functionalization of amines. chemicalbook.com In the context of Methoxycarbonylamino-o-tolyl-acetic acid, the methoxycarbonyl group serves to protect the amino functionality. This protection strategy is crucial in multi-step syntheses where the amine's nucleophilicity could interfere with desired reactions at other parts of the molecule. researchgate.netchemistryviews.org

The methoxycarbonyl group is introduced by reacting the amine with methyl chloroformate or a similar reagent. This converts the basic and nucleophilic amine into a neutral and less reactive carbamate. wikipedia.org The stability of the methoxycarbonyl group allows it to withstand a variety of reaction conditions, making it a robust protecting group. wikipedia.org

Deprotection, or the removal of the methoxycarbonyl group to regenerate the free amine, can be achieved under specific conditions, often involving hydrolysis with an acid or base. The choice of deprotection conditions is critical to ensure that other sensitive functional groups within the molecule remain intact. The use of the methoxycarbonyl group is part of a broader strategy in organic synthesis that relies on the temporary modification of functional groups to achieve chemoselectivity in complex chemical transformations. organic-chemistry.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B8296923 Methoxycarbonylamino-o-tolyl-acetic acid

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(methoxycarbonylamino)-2-(2-methylphenyl)acetic acid

InChI

InChI=1S/C11H13NO4/c1-7-5-3-4-6-8(7)9(10(13)14)12-11(15)16-2/h3-6,9H,1-2H3,(H,12,15)(H,13,14)

InChI Key

OJAHMEKGQSDVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)NC(=O)OC

Origin of Product

United States

Synthetic Strategies for Methoxycarbonylamino O Tolyl Acetic Acid and Analogues

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For Methoxycarbonylamino-o-tolyl-acetic acid, the primary disconnections are typically made at the C-N bond of the amino group and the C-C bond connecting the aryl and acetic acid moieties.

A primary disconnection of the amide bond suggests a precursor α-amino acid, 2-amino-2-(o-tolyl)acetic acid, and a methoxycarbonylating agent. Further disconnection of the α-amino acid points towards several potential synthetic routes. Breaking the Cα-N bond and the Cα-CN bond in a retrosynthetic sense leads to an aldehyde, o-tolualdehyde, as a key precursor for a Strecker-type synthesis. Alternatively, disconnecting the Cα-aryl bond suggests a coupling reaction between an o-tolyl metallic species and a glycine (B1666218) equivalent.

Direct Carbonylation and Carboxylation Methods

Direct carbonylation and carboxylation reactions represent an atom-economical approach to the synthesis of the o-tolyl-acetic acid core. These methods typically involve the introduction of a carbonyl or carboxyl group into a suitable precursor.

Palladium-catalyzed carbonylation of aryl halides is a well-established method for the synthesis of aryl carboxylic acids and their derivatives. organic-chemistry.orgrsc.org In a potential synthesis of the o-tolyl-acetic acid backbone, o-bromotoluene or o-iodotoluene could undergo carbonylation in the presence of carbon monoxide and a suitable palladium catalyst system. The resulting o-tolyl carboxylic acid could then be further functionalized to introduce the amino group.

Direct α-arylation of acetic acid has also been explored as a route to α-phenylacetic acids. sci-hub.st This method involves a palladium-catalyzed reaction between an aryl halide and acetic acid, although it can be challenging due to the low acidity of the α-proton in the carboxylate anion. sci-hub.st

Alternatively, carboxylation of benzylic C-H bonds offers a more direct route. While challenging, recent advances have shown promise in the direct carboxylation of toluene (B28343) derivatives. organic-chemistry.org Such a strategy, if applied to an appropriately substituted o-xylene derivative, could directly yield the desired acetic acid moiety.

MethodPrecursorReagentsKey Features
Palladium-Catalyzed Carbonylationo-HalotolueneCO, Pd catalyst, BaseWell-established, versatile for aryl halides. organic-chemistry.orgrsc.org
Direct α-Arylationo-HalotolueneAcetic acid, Pd catalyst, BaseDirect C-C bond formation, can be challenging. sci-hub.st
Benzylic C-H Carboxylationo-Xylene derivativeCO2, CatalystAtom-economical, requires specific activation. organic-chemistry.org

Alpha-Amino Acid Synthesis via Strecker Reactions and Modifications

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. organic-chemistry.orgyoutube.com

In the context of this compound, the Strecker synthesis would commence with o-tolualdehyde. Reaction with ammonia and a cyanide source, such as potassium cyanide, would yield the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would afford the racemic α-amino acid, 2-amino-2-(o-tolyl)acetic acid. wikipedia.orgmasterorganicchemistry.com

Modifications to the classical Strecker reaction can be employed to introduce the desired N-protecting group. For instance, using a primary amine in place of ammonia can lead to N-substituted amino acids. wikipedia.org To obtain the methoxycarbonylamino derivative, the resulting α-amino acid from the classical Strecker synthesis would be protected in a subsequent step.

The mechanism of the Strecker synthesis involves the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. masterorganicchemistry.com The final step is the hydrolysis of the nitrile to a carboxylic acid. masterorganicchemistry.com

Enantioselective Synthesis Pathways for Chiral Analogues

The synthesis of enantiomerically pure α-amino acids is of significant interest, and several strategies have been developed to achieve this. These methods can be broadly categorized into asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of α-aryl acetic acid synthesis, asymmetric hydrogenation and carboxylation reactions are prominent examples. researchgate.net Nickel-catalyzed asymmetric carboxylation of benzylic halides has been shown to be an effective method for producing chiral α-aryl carboxylic acids. researchgate.net

For the synthesis of chiral analogues of this compound, an asymmetric Strecker reaction is a particularly attractive approach. This can be achieved by using a chiral catalyst to control the addition of cyanide to the imine intermediate, leading to an enantiomerically enriched α-aminonitrile. acs.orgresearchgate.net Various chiral metal complexes and organocatalysts have been developed for this purpose.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

In the synthesis of chiral α-amino acids, a chiral amine can be used in a modified Strecker reaction. The chiral amine condenses with the aldehyde to form a chiral imine, which then undergoes diastereoselective addition of cyanide. The resulting diastereomeric α-aminonitriles can be separated, and subsequent hydrolysis and removal of the chiral auxiliary yields the enantiomerically pure α-amino acid. (R)-phenylglycine amide has been successfully employed as a chiral auxiliary in diastereoselective Strecker reactions, leading to high diastereomeric excess through a crystallization-induced asymmetric transformation. acs.orgrug.nl

Another approach involves attaching a chiral auxiliary to a glycine enolate equivalent, which is then alkylated with an o-tolyl halide. The chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective C-C bond formation. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched α-amino acid.

ApproachKey PrincipleExample
Asymmetric CatalysisA chiral catalyst controls the stereochemical outcome of the reaction.Asymmetric Strecker reaction using a chiral metal catalyst. acs.orgresearchgate.net
Chiral AuxiliaryA temporary chiral group directs the formation of a new stereocenter.Diastereoselective Strecker reaction with a chiral amine. acs.orgrug.nl

N-Protection Strategies with Methoxycarbonyl Group Precursors

The introduction of the methoxycarbonyl (Moc) protecting group is a crucial step in the synthesis of the target molecule. This group serves to protect the amino functionality from undesired side reactions during subsequent synthetic manipulations.

The most common method for introducing the methoxycarbonyl group is through the reaction of the free amino group with methyl chloroformate in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions. The base is required to neutralize the hydrochloric acid that is generated during the reaction.

Alternatively, other methoxycarbonylating agents can be used, such as N-(methoxycarbonyloxy)succinimide. This reagent is often used when the substrate is sensitive to the conditions of the Schotten-Baumann reaction (i.e., reaction with an acid chloride in the presence of a base).

Utilization of Methyl Chloroformate Reagents

Methyl chloroformate serves as a key reagent for the introduction of the methoxycarbonyl protecting group onto an amino functionality, a critical step in the synthesis of this compound. This reaction, a type of acylation, involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of methyl chloroformate.

The general reaction can be represented as follows:

R-NH₂ + ClCOOCH₃ → R-NHCOOCH₃ + HCl

In the context of synthesizing the target molecule, the starting material would be an ortho-toluidine derivative. The reaction with methyl chloroformate, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, yields the corresponding N-(methoxycarbonyl)-o-toluidine intermediate. The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield of the carbamate (B1207046).

Table 1: Reactivity of Chloroformates with Amines

AmineChloroformateReaction ConditionProduct
Primary Amine (R-NH₂)Methyl ChloroformateBaseN-Alkyl Carbamate
Aryl Amine (Ar-NH₂)Methyl ChloroformateBaseN-Aryl Carbamate

This carbamation step is fundamental as it protects the amino group, preventing it from undergoing unwanted side reactions during subsequent synthetic transformations.

Anodic Methoxylation of Carbamates in Synthesis

Anodic methoxylation of carbamates presents a valuable synthetic tool for the functionalization of molecules at the α-position to the nitrogen atom. This electrochemical method can be employed in the synthesis of analogues of this compound. The process involves the oxidation of a carbamate at the anode of an electrolytic cell in the presence of methanol. wikipedia.org

The reaction generates an N-acyliminium ion intermediate, which is then trapped by the methanol solvent to form an α-methoxycarbamate. wikipedia.org These α-methoxycarbamates are stable compounds that can serve as versatile intermediates for the introduction of various nucleophiles. wikipedia.org

Table 2: Examples of Anodic Methoxylation of Carbamates

Carbamate SubstrateProductYield (%)
Methyl 1-pyrrolidinecarboxylateMethyl 2-methoxy-1-pyrrolidinecarboxylate78-83
Methyl piperidine-1-carboxylateMethyl 2-methoxypiperidine-1-carboxylate85
Methyl N-ethylcarbamateMethyl N-(1-methoxyethyl)carbamate75

This methodology offers a regioselective way to introduce functionality, which can be particularly useful in the synthesis of complex amino acid analogues.

Carboxylic Acid Formation and Ester Hydrolysis

The final step in the synthesis of this compound is typically the formation of the carboxylic acid group. This is often achieved through the hydrolysis of a corresponding ester precursor, such as methyl Methoxycarbonylamino-o-tolyl-acetate.

Ester hydrolysis can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com To drive the equilibrium towards the carboxylic acid, a large excess of water is typically used. masterorganicchemistry.com

Base-promoted hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of the ester to the carboxylic acid.

Synthesis of Key Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates, particularly ortho-tolylacetic acid precursors.

ortho-Tolylacetic Acid Precursors

ortho-Tolylacetic acid is a crucial building block, and its synthesis can be accomplished through various routes starting from readily available materials like o-xylene, o-toluidine, or o-chlorotoluene.

From o-Xylene:

One common method involves the oxidation of o-xylene. This can be achieved using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction conditions need to be carefully controlled to selectively oxidize one of the methyl groups to a carboxylic acid while leaving the other intact.

Another approach starting from o-xylene involves a two-step process of bromination followed by cyanation and then hydrolysis. Free-radical bromination of o-xylene with N-bromosuccinimide (NBS) yields o-methylbenzyl bromide. This is then converted to o-methylbenzyl cyanide by reaction with a cyanide salt. Subsequent hydrolysis of the nitrile group affords o-tolylacetic acid.

From o-Toluidine:

o-Toluidine can be converted to o-tolylacetic acid through a Sandmeyer-type reaction sequence. Diazotization of o-toluidine with nitrous acid yields a diazonium salt. This salt can then be reacted with copper(I) cyanide to introduce the cyano group, forming o-tolunitrile. Hydrolysis of the nitrile, as described above, then provides o-tolylacetic acid.

From o-Chlorotoluene:

o-Chlorotoluene can serve as a precursor through the formation of a Grignard reagent. Reaction of o-chlorotoluene with magnesium metal in an etheral solvent yields o-tolylmagnesium chloride. This Grignard reagent can then be carboxylated by reacting it with carbon dioxide (dry ice), followed by an acidic workup to produce o-tolylacetic acid. umanitoba.ca

Table 3: Synthetic Routes to ortho-Tolylacetic Acid

Starting MaterialKey ReagentsIntermediate(s)
o-Xylene1. NBS, AIBN; 2. NaCN; 3. H₃O⁺o-Methylbenzyl bromide, o-Methylbenzyl cyanide
o-Toluidine1. NaNO₂, HCl; 2. CuCN; 3. H₃O⁺o-Tolyldiazonium chloride, o-Tolunitrile
o-Chlorotoluene1. Mg, ether; 2. CO₂; 3. H₃O⁺o-Tolylmagnesium chloride

The selection of the most suitable route for the synthesis of o-tolylacetic acid precursors often depends on factors such as the availability and cost of the starting materials, the scalability of the process, and the desired purity of the final product.

Stereochemical Considerations in the Synthesis of Methoxycarbonylamino O Tolyl Acetic Acid

Enantiomeric Purity and Control in Asymmetric Synthesis

The direct synthesis of a single enantiomer of Methoxycarbonylamino-o-tolyl-acetic acid can be approached through various asymmetric synthesis strategies. These methods aim to introduce the chiral center in a controlled manner, leading to a product with high enantiomeric excess (e.e.).

One potential approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of α-amino acids, auxiliaries such as those derived from proline or valine have been employed. nih.gov

Another powerful strategy is catalytic asymmetric synthesis. This involves the use of a chiral catalyst to control the stereoselectivity of a reaction. For instance, nickel-catalyzed enantioconvertent cross-coupling reactions of racemic alkyl halides with alkylzinc reagents have been shown to be effective for the asymmetric synthesis of protected unnatural α-amino acids. nih.gov This method could potentially be adapted for the synthesis of this compound.

The table below outlines a comparison of potential asymmetric synthesis strategies.

StrategyDescriptionPotential Advantages for this compoundPotential Challenges
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Well-established methods with predictable outcomes for many amino acid syntheses.Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield.
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product.High atom economy and potential for high enantioselectivity. nih.govCatalyst development and optimization may be required for this specific substrate.
Enzyme-Catalyzed Reactions Enzymes are used as chiral catalysts to perform stereoselective transformations.High stereoselectivity under mild reaction conditions.Enzyme compatibility with the specific substrates and reaction conditions needs to be established.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains at least one stereocenter, leading to the preferential formation of one diastereomer over others. While this compound itself has only one stereocenter, diastereoselective methods become relevant when a chiral auxiliary or a chiral reagent is used.

For example, the alkylation of a chiral enolate derived from a precursor to this compound would proceed via a diastereoselective pathway. The existing chiral center on the auxiliary would influence the facial selectivity of the incoming electrophile. The choice of the N-protecting group and the alkylating agent can significantly influence the diastereoselectivity of such reactions. nih.gov

In the context of synthesizing β-hydroxy or β-alkoxy amino acids, diastereoselective ring-opening of chiral aziridines has proven effective. nih.gov A similar strategy could be envisioned for derivatives of this compound where a second stereocenter is transiently introduced and then removed.

Stereochemical Assignments through Advanced Spectroscopic Techniques

Once a chiral synthesis is performed, the absolute configuration and enantiomeric purity of the product must be determined. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for determining enantiomeric excess.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the absolute configuration, often through the use of chiral derivatizing agents (CDAs). These agents react with the enantiomeric mixture to form diastereomers, which will exhibit distinct signals in the NMR spectrum. For carboxylic acids, chiral alcohols or amines can be used as CDAs. acs.org The analysis of the 1H and 13C NMR spectra of the resulting diastereomeric esters or amides allows for the determination of the absolute configuration. acs.org

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the relative stereochemistry in more complex molecules by providing information about the spatial proximity of different protons. wordpress.com For this compound, after derivatization with a chiral agent, NOE experiments could help elucidate the preferred conformation of the diastereomeric products, aiding in stereochemical assignment.

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of this compound is synthesized, it is necessary to separate the two enantiomers. This process is known as chiral resolution.

A widely used method is the crystallization of diastereomeric salts. nih.gov This involves reacting the racemic carboxylic acid with a chiral base, such as a chiral amine, to form a pair of diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treatment with an achiral acid.

The table below lists some common chiral resolving agents for carboxylic acids.

Resolving Agent ClassExamplePrinciple of Separation
Chiral Amines Brucine, (S)-(-)-1-(2-Naphthyl)-ethylamineFormation of diastereomeric salts with different solubilities. nih.gov
Chiral Alcohols (S)-Mandelic acidFormation of diastereomeric esters (if derivatized) or salts. nih.gov

Another common technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation. researchgate.net

Enzymatic resolution is also a powerful technique. An enzyme can be used to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. For example, enzymes can selectively hydrolyze an ester or amide of one enantiomer of an N-acyl-DL-phenylglycine derivative. google.com

Computational Prediction of Stereoselectivity

Computational chemistry offers valuable tools for predicting and understanding the stereochemical outcome of reactions. semanticscholar.org By modeling the transition states of the stereodetermining step of a reaction, it is possible to calculate the energy difference between the pathways leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

For the asymmetric synthesis of this compound, density functional theory (DFT) calculations could be employed to model the interaction of the substrate with a chiral catalyst or auxiliary. acs.org These calculations can help in understanding the origin of stereoselectivity and in designing more efficient and selective catalysts or reaction conditions.

Computational methods can also aid in the interpretation of spectroscopic data used for stereochemical assignment. For instance, the calculation of NMR chemical shifts or electronic circular dichroism (ECD) spectra for different stereoisomers can be compared with experimental data to confirm the absolute configuration. researchgate.net

Reactivity and Transformation of Methoxycarbonylamino O Tolyl Acetic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a key site for reactions, enabling the formation of esters, amides, and the reduction to alcohols or aldehydes.

Methoxycarbonylamino-o-tolyl-acetic acid can undergo esterification, a fundamental reaction of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com

Table 1: Examples of Fischer Esterification with this compound

AlcoholCatalystProduct
MethanolH₂SO₄Methyl methoxycarbonylamino-o-tolyl-acetate
EthanolTsOHEthyl methoxycarbonylamino-o-tolyl-acetate
IsopropanolH₂SO₄Isopropyl methoxycarbonylamino-o-tolyl-acetate

The carboxylic acid group can be converted into an amide through reaction with an amine. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov More commonly, the carboxylic acid is activated using coupling reagents to facilitate amide bond formation under milder conditions. sigmaaldrich.compeptide.combachem.comyoutube.com

In the context of peptide synthesis, where this compound could act as a building block, various peptide coupling reagents are employed. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acid anhydride, which is then readily attacked by the amino group of another molecule. sigmaaldrich.compeptide.combachem.com

Common Peptide Coupling Reagents:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. peptide.combachem.com

Phosphonium Salts: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). sigmaaldrich.compeptide.com

Aminium/Uronium Salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). sigmaaldrich.compeptide.com

Table 2: Amidation of this compound

AmineCoupling ReagentProduct
BenzylamineDCC/HOBtN-Benzyl-2-(methoxycarbonylamino)-2-(o-tolyl)acetamide
MorpholineHATU(2-(Methoxycarbonylamino)-2-(o-tolyl)acetyl)morpholine
Glycine (B1666218) methyl esterPyBOPMethyl (2-(methoxycarbonylamino)-2-(o-tolyl)acetamido)acetate

The carboxylic acid functional group of this compound can be reduced to a primary alcohol or an aldehyde.

The reduction to a primary alcohol requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orgdocbrown.info The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukdocbrown.info Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. chemguide.co.ukchemistrysteps.com Therefore, direct reduction is not typically feasible. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative like an acid chloride or an ester, which can then be reduced to an aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures. libretexts.orgchemistrysteps.com

Methoxycarbonylamino Group Transformations

The methoxycarbonylamino group serves as a protecting group for the amine functionality. Its transformation primarily involves its removal (deprotection) to liberate the free amine.

The methoxycarbonyl (Moc) group is a type of carbamate (B1207046) protecting group. The strategy for its removal depends on the specific reaction conditions that cleave the carbamate bond without affecting other functional groups in the molecule. Common deprotection strategies for carbamate protecting groups involve acidic, basic, or hydrogenolysis conditions.

While specific conditions for the Moc group are less commonly cited than for groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), its cleavage can be inferred from the reactivity of similar carbamates.

Potential Deprotection Methods:

Acidic Hydrolysis: Strong acidic conditions, for instance, using HBr in acetic acid, can cleave the carbamate.

Basic Hydrolysis: Saponification with a strong base like sodium hydroxide, often at elevated temperatures, can hydrolyze the carbamate.

The stability of the methoxycarbonylamino group is an important consideration in multi-step syntheses. organic-chemistry.org It is generally stable under neutral and mildly acidic or basic conditions at room temperature. organic-chemistry.org Its stability allows for a range of chemical transformations to be performed on other parts of the molecule, such as the carboxylic acid group, without affecting the protected amine.

Table 3: General Stability of the Methoxycarbonylamino Group

ConditionStability
Mild Acid (e.g., dilute HCl)Generally Stable
Strong Acid (e.g., conc. H₂SO₄, HBr/AcOH)Labile
Mild Base (e.g., NaHCO₃)Generally Stable
Strong Base (e.g., NaOH, reflux)Labile
Catalytic Hydrogenation (e.g., H₂, Pd/C)Generally Stable
Strong Reducing Agents (e.g., LiAlH₄)May be reduced

Reactivity of the o-Tolyl Moiety

The o-tolyl group, a substituted benzene (B151609) ring, is susceptible to reactions that target its aromatic C-H bonds. The substituents on the ring—a methyl group and a methoxycarbonylamino-acetic acid group—govern the regioselectivity and rate of these transformations.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound contains two primary substituents directly attached to it: the methyl group and the α-(methoxycarbonylamino)acetic acid side chain. The outcome of electrophilic aromatic substitution (EAS) is determined by the combined electronic and steric effects of these groups. libretexts.org

Given the positions of the existing groups (1 and 2), the potential sites for substitution are carbons 3, 4, 5, and 6.

Position 6: ortho to the methyl group and ortho to the side chain.

Position 4: para to the methyl group and meta to the side chain.

Positions 3 and 5: meta to the methyl group and meta/para to the side chain, respectively.

The activating nature of the methyl group strongly favors substitution at its ortho (position 6) and para (position 4) positions. Steric hindrance from the adjacent bulky side chain may disfavor attack at position 6, potentially making position 4 the most likely site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Reaction TypeElectrophile (E+)Predicted Major Product(s)
NitrationNO₂⁺4-Nitro-2-(methoxycarbonylamino)-2-(o-tolyl)acetic acid
BrominationBr⁺4-Bromo-2-(methoxycarbonylamino)-2-(o-tolyl)acetic acid
Friedel-Crafts AcylationRCO⁺4-Acyl-2-(methoxycarbonylamino)-2-(o-tolyl)acetic acid

C-H Activation Reactions (e.g., ortho-C–H olefination)

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. For aryl acetic acids, the native carboxyl group can act as a directing group to facilitate transition-metal-catalyzed C-H activation at the ortho position. rsc.org

In reactions analogous to those performed on phenylacetic acids, the o-tolyl moiety of this compound is expected to undergo palladium-catalyzed ortho-C–H olefination. rsc.orgnih.gov This reaction typically involves the formation of a palladacycle intermediate directed by the carboxylate or a modified amide auxiliary. This intermediate then coordinates with an alkene, followed by migratory insertion and β-hydride elimination to yield the ortho-olefinated product. rsc.org The use of specific ligands, such as quinoline (B57606) derivatives, can enable the olefination with unactivated aliphatic alkenes, using molecular oxygen as a practical terminal oxidant. rsc.orgnih.gov

Table 2: Representative Examples of Pd-Catalyzed C-H Olefination of Phenylacetic Acid Analogs
SubstrateAlkeneCatalyst / LigandOxidantProduct TypeYield (%)Reference
Phenylacetic Amide1-OctenePd(OAc)₂ / Quinoline LigandO₂ / Cu(OAc)₂ortho-Olefinated Amide75 nih.gov
Phenylacetic AmideCyclohexenePd(OAc)₂ / Quinoline LigandO₂ / Cu(OAc)₂ortho-Olefinated Amide68 nih.gov
Phenylacetic Acid1-HexenePd(OAc)₂ / MPAA LigandAg₂Oortho-Allylated Acid- rsc.org

Reactions Involving the Alpha-Carbon Center

The alpha-carbon, situated between the carboxylic acid and the tolyl ring, is a key site for reactivity. The acidity of the alpha-proton and the presence of the N-protecting group allow for a variety of transformations.

Alkylation and Arylation Reactions

The proton on the alpha-carbon is acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl or aryl halides, in Sₙ2-type reactions to form new carbon-carbon bonds. This process is a fundamental method for synthesizing unnatural α-amino acids.

The alkylation of glycine derivatives is a well-established strategy. organic-chemistry.orgmdpi.com For this compound, deprotonation would generate a quaternary carbon center. More relevant are methods for the synthesis of arylglycines via the reaction of electrophilic glycine equivalents with organometallic reagents. organic-chemistry.org For instance, diethyl N-Boc-iminomalonate can react with Grignard reagents to form substituted aryl N-Boc-aminomalonates, which are then hydrolyzed to arylglycines. organic-chemistry.org

Furthermore, radical-mediated C-H alkylation of N-aryl glycine derivatives provides another route to diverse α-unnatural amino acids, showcasing the versatility of reactions at the alpha-position. nih.govresearchgate.net

Table 3: Examples of α-Functionalization of Glycine Derivatives
Glycine DerivativeReagentReaction TypeProduct TypeYield (%)Reference
N-Benzhydryl Glycine EsterDi-tert-butyl PeroxideRadical α-Alkylationα-Alkylated Glycine Ester85 researchgate.net
Diethyl N-Boc-iminomalonatePhenylmagnesium BromideNucleophilic AdditionN-Boc-aminomalonate95 organic-chemistry.org
N-Phenyl Glycine Ethyl EsterIndole / PhotocatalystCross-Dehydrogenative Couplingα-Indolyl Glycine Ester81 nih.gov

Rearrangement Reactions

N-protected amino acids and their derivatives can undergo various rearrangement reactions. For N-aryl glycine derivatives, one-pot syntheses have been developed involving the rearrangement of precursors like 2-chloro-N-aryl acetamides. These reactions often proceed through the formation and subsequent cleavage of a 1,4-diarylpiperazine-2,5-dione intermediate. nih.govrsc.orgresearchgate.net

This process involves an initial intermolecular cyclization followed by a ring-opening step, effectively resulting in a rearrangement that yields the N-aryl glycine product. nih.govrsc.org The reaction conditions, typically involving a copper catalyst and a base, are mild and tolerate a range of substituents on the aromatic ring. rsc.org While the starting material is different, similar principles of cyclization and rearrangement could potentially be applied to derivatives of this compound to synthesize novel heterocyclic structures or other rearranged products.

Table 4: Synthesis of N-Aryl Glycines via Rearrangement
Starting MaterialReagentsKey IntermediateProductYield (%)Reference
2-Chloro-N-phenylacetamideCuCl₂·2H₂O, KOH1,4-Diphenylpiperazine-2,5-dioneN-Phenylglycine92 rsc.org
2-Chloro-N-(4-methoxyphenyl)acetamideCuCl₂·2H₂O, KOH1,4-Bis(4-methoxyphenyl)piperazine-2,5-dioneN-(4-Methoxyphenyl)glycine94 rsc.org
2-Chloro-N-(4-chlorophenyl)acetamideCuCl₂·2H₂O, KOH1,4-Bis(4-chlorophenyl)piperazine-2,5-dioneN-(4-Chlorophenyl)glycine90 rsc.org

Derivatization and Analog Development of Methoxycarbonylamino O Tolyl Acetic Acid

The strategic derivatization of Methoxycarbonylamino-o-tolyl-acetic acid allows for the systematic exploration of its structure-activity relationship (SAR) and the optimization of its physicochemical properties. Modifications can be targeted at its three primary functional regions: the carboxylic acid group, the methoxycarbonylamino group, and the o-tolyl moiety.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal integrations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in Methoxycarbonylamino-o-tolyl-acetic acid. The expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons of the o-tolyl group, the methine proton of the acetic acid moiety, the methyl protons of the tolyl and methoxycarbonyl groups, and the amine proton.

Expected ¹H NMR Data:

Aromatic Protons (o-tolyl group): These would appear as a complex multiplet pattern in the aromatic region, typically between δ 7.0-7.5 ppm. The ortho-substitution pattern would lead to distinct signals for the four aromatic protons.

Methine Proton (-CH(COOH)-): This proton, being adjacent to the carboxylic acid and the nitrogen-bearing carbon, would likely appear as a singlet or a narrowly split multiplet, significantly downfield due to the deshielding effects of the neighboring electron-withdrawing groups.

Amine Proton (-NH-): The chemical shift of the N-H proton can be variable and is often broad, appearing anywhere from δ 5.0-9.0 ppm, depending on the solvent and concentration.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxycarbonyl group would give rise to a sharp singlet, expected around δ 3.7 ppm.

Tolyl Methyl Protons (-CH₃): The methyl group attached to the aromatic ring would also produce a singlet, typically in the upfield region around δ 2.3 ppm.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, often above δ 10.0 ppm.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Data:

Carbonyl Carbons: Two distinct signals in the downfield region would be expected for the carboxylic acid carbonyl (δ ~170-180 ppm) and the carbamate (B1207046) carbonyl (δ ~155-165 ppm).

Aromatic Carbons: The six carbons of the o-tolyl ring would show signals in the aromatic region (δ ~120-140 ppm). The carbon attached to the acetic acid moiety and the carbon bearing the methyl group would have distinct chemical shifts from the others.

Methine Carbon (-CH(COOH)-): This carbon would be found in the aliphatic region, deshielded by the adjacent nitrogen and carbonyl groups.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around δ 50-55 ppm.

Tolyl Methyl Carbon (-CH₃): The methyl carbon of the tolyl group would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) >10.0 (broad s) 170-180
Carbamate (C=O) - 155-165
Aromatic C-H 7.0-7.5 (m) 120-140
Aromatic C-C/C-N - 120-140
Methine (-CH(COOH)-) Downfield (s) Deshielded Aliphatic
Amine (-NH-) 5.0-9.0 (broad s) -
Methoxy (-OCH₃) ~3.7 (s) 50-55
Tolyl Methyl (-CH₃) ~2.3 (s) Upfield Aliphatic

Two-dimensional (2D) NMR experiments would be essential for the definitive assignment of the ¹H and ¹³C NMR spectra and for elucidating the detailed structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the protons on the o-tolyl ring, helping to assign their specific positions. compoundchem.comoregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. columbia.edunih.gov This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C spectra. For example, the signal for the methoxy protons would correlate with the signal for the methoxy carbon. columbia.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.eduustc.edu.cn This is a powerful tool for piecing together the molecular structure. Key HMBC correlations would be expected between the methoxy protons and the carbamate carbonyl carbon, and between the methine proton and the carbons of the aromatic ring and the carboxylic acid carbonyl. columbia.eduustc.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the three-dimensional structure and conformation of the molecule.

The amide bond in the methoxycarbonylamino group has a partial double bond character, which can lead to restricted rotation and the existence of rotational isomers, or rotamers. nanalysis.com NMR spectroscopy, particularly variable temperature NMR and NOESY, is an excellent tool for studying such dynamic processes. researchgate.netblogspot.com

At room temperature, if the rotation around the amide bond is slow on the NMR timescale, separate sets of signals for the different rotamers might be observed in the ¹H and ¹³C NMR spectra. nanalysis.com A NOESY experiment could show exchange cross-peaks between the signals of the two rotamers, confirming that they are in dynamic equilibrium. blogspot.comacs.org By acquiring NMR spectra at different temperatures, the coalescence of these signals at higher temperatures would provide information about the energy barrier to rotation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula. This is a critical step in the identification of a new compound.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.

For this compound, characteristic fragmentation pathways would be expected:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da). libretexts.org

Cleavage of the amide bond: Fragmentation could occur at the amide bond, leading to ions corresponding to the tolyl-acetic acid moiety and the methoxycarbonylamino group.

Loss of the methoxy group: The methoxy group (-OCH₃) could be lost from the methoxycarbonylamino fragment.

Benzylic cleavage: The bond between the aromatic ring and the acetic acid side chain is a likely point of cleavage, which would result in a tropylium (B1234903) ion, a common fragment for toluene (B28343) derivatives. chegg.com

Table 2: Predicted Key MS/MS Fragments for this compound

Fragment Description
[M - H₂O]⁺ Loss of water from the carboxylic acid
[M - COOH]⁺ Loss of the carboxylic acid group
[M - OCH₃]⁺ Loss of the methoxy group
[Tolyl-CH₂]⁺ Benzylic cleavage leading to a tropylium ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, carbamate (amide), and substituted aromatic functionalities.

The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. quora.comchegg.com This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp peak between 1730 and 1700 cm⁻¹. masterorganicchemistry.com

The carbamate group (-NH-C=O-O-) also has a characteristic carbonyl absorption. The amide I band (primarily C=O stretching) is anticipated to be a strong peak in the 1740-1680 cm⁻¹ region. The N-H stretching vibration of the secondary amide should appear as a moderate peak around 3400-3200 cm⁻¹. Additionally, the C-N stretching vibration is expected in the 1350-1200 cm⁻¹ range.

The aromatic tolyl group will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic ring.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 3300-2500 Broad, Strong
Carboxylic Acid C=O stretch 1730-1700 Strong, Sharp
Carbamate N-H stretch 3400-3200 Moderate
Carbamate C=O stretch (Amide I) 1740-1680 Strong
Aromatic Ring C-H stretch > 3000 Moderate
Aromatic Ring C=C stretch 1600-1450 Moderate to Weak

Chiroptical Spectroscopic Methods for Stereochemical Analysis

Since this compound possesses a chiral center at the alpha-carbon of the acetic acid moiety, chiroptical spectroscopic methods are essential for its stereochemical analysis.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of chromophores. For this compound, the primary chromophores are the aromatic ring and the carbonyl groups of the carboxylic acid and carbamate.

The aromatic chromophore is expected to exhibit Cotton effects in the far-UV region (around 200-280 nm). The sign and magnitude of these Cotton effects are dependent on the absolute configuration of the chiral center and the conformation of the molecule. The carbonyl groups will also contribute to the CD spectrum, typically showing weaker n→π* transitions at longer wavelengths and stronger π→π* transitions at shorter wavelengths. The analysis of the CD spectrum, often in conjunction with computational modeling, can provide valuable information about the absolute configuration of the chiral center. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov Similar to CD spectroscopy, ORD is used to study chiral molecules. An ORD spectrum will show a plain curve at wavelengths away from an absorption band and a Cotton effect curve (a peak and a trough) in the region of an absorption band. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule. For this compound, Cotton effects would be expected in the regions of absorption for the aromatic and carbonyl chromophores.

Advanced X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. nih.govnih.govrsc.org To perform this analysis, a single crystal of this compound of suitable quality is required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. By solving the crystal structure, the precise bond lengths, bond angles, and torsion angles can be determined.

For a chiral molecule like this compound, anomalous dispersion techniques can be used to determine the absolute configuration of the stereocenter without the need for a heavy atom. This provides an unambiguous assignment of the (R) or (S) configuration. The crystallographic data would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the tolyl and methoxycarbonylamino groups relative to the carboxylic acid function.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Acetic acid
o-Tolylacetic acid

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

These calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, one would expect the geometry of the tolyl ring to be largely planar, with specific bond lengths and angles influenced by the electronic effects of the methyl, acetic acid, and methoxycarbonylamino substituents. The electronic structure analysis would involve examining the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map, which indicates regions of positive and negative charge. researchgate.netmdpi.com These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

A hypothetical table of selected optimized geometrical parameters that would be obtained from such a DFT study is presented below.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters

Parameter Value (Å or °)
C-C (aromatic) ~1.39 - 1.41
C-C (acetic acid) ~1.51
C=O (carboxyl) ~1.21
C-O (carboxyl) ~1.36
N-C (amide) ~1.35
C=O (amide) ~1.23
C-N-C angle ~120

Reaction Mechanism Elucidation using Computational Methods

The elucidation of reaction mechanisms involving Methoxycarbonylamino-o-tolyl-acetic acid through computational methods has not been specifically detailed in published research. Generally, such studies would investigate synthetic routes or decomposition pathways.

Transition State Analysis

Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgresearchgate.net For any reaction involving this compound, computational methods like DFT can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. researchgate.net The analysis involves calculating the vibrational frequencies of the transition state structure; a valid transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The energy of this transition state relative to the reactants provides the activation energy barrier for the reaction.

Conformation Analysis and Conformational Isomerism

A thorough conformational analysis of this compound is not present in the available literature. Such an analysis would explore the different spatial arrangements of the molecule that arise from rotation around its single bonds. libretexts.org Key dihedral angles to consider would be the rotation of the acetic acid group relative to the tolyl ring and the rotation around the N-C bond of the methoxycarbonylamino group.

Computational methods would be used to perform a systematic scan of these dihedral angles to identify low-energy conformers. nih.govrsc.org The relative energies of these conformers would determine their populations at a given temperature according to the Boltzmann distribution. The presence of multiple stable conformers could have significant implications for the molecule's biological activity and spectroscopic properties. For flexible molecules, identifying the global minimum energy conformation is a key goal of conformational analysis. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in structure elucidation and interpretation of experimental data. rsc.orgscilit.com

For this compound, the prediction of NMR chemical shifts (¹H and ¹³C) would typically be performed using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. researchgate.netfrontiersin.org The calculated chemical shifts would then be compared to experimental values to confirm the molecular structure.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the C=O, C-O, N-H, and O-H bonds.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data

Parameter Predicted Value
¹H NMR (COOH) ~10-12 ppm
¹³C NMR (C=O, acid) ~170-180 ppm
¹³C NMR (C=O, amide) ~150-160 ppm
IR Freq (C=O, acid) ~1700-1725 cm⁻¹
IR Freq (C=O, amide) ~1650-1680 cm⁻¹

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations could provide detailed insights into the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution. mdpi.comrsc.orgrsc.org An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule over time, governed by a force field that describes the interatomic interactions.

The resulting trajectory would reveal how the molecule explores different conformations, the timescales of these conformational changes, and how it interacts with solvent molecules. mdpi.com Analysis of the MD trajectory can provide information on properties such as the radius of gyration, root-mean-square deviation (RMSD) from a reference structure, and the formation and breaking of intramolecular hydrogen bonds. This level of detail is crucial for understanding how the molecule behaves in a realistic biological or chemical system.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules and Natural Products

The structural framework of Methoxycarbonylamino-o-tolyl-acetic acid makes it an adept building block for the synthesis of complex organic molecules and natural products. Arylacetic acid derivatives are pivotal intermediates in the construction of a wide array of molecular scaffolds. The presence of the o-tolyl group can introduce specific steric constraints and electronic properties that can be exploited to control the stereochemistry and reactivity in subsequent synthetic transformations.

In the realm of natural product synthesis, arylacetic acid moieties are found in numerous bioactive compounds. The synthesis of these complex molecules often relies on the strategic incorporation of such building blocks. While specific examples detailing the use of this compound are not extensively documented, the utility of similar N-protected arylacetic acids is well-established. For instance, N-acyl amino acids are precursors in the synthesis of various alkaloids, macrolides, and polyketides. The methoxycarbonylamino group can serve as a stable protecting group during multi-step syntheses and can be readily deprotected or converted to other functional groups as required by the synthetic route.

The versatility of this compound is further highlighted by its potential use in cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity. The combination of the carboxylic acid and the protected amine allows for diverse coupling strategies, including amidation, esterification, and various carbon-carbon bond-forming reactions.

Precursor in Amino Acid and Peptide Chemistry

In the field of peptide chemistry, N-protected amino acids are fundamental for the stepwise construction of peptide chains. The methoxycarbonyl (Moc) group, like the more common Boc and Fmoc groups, serves to temporarily block the reactivity of the amino group of one amino acid while its carboxyl group is coupled to the free amino group of another.

The use of this compound would allow for the incorporation of the unnatural amino acid, o-tolylglycine, into peptide sequences. The introduction of such non-proteinogenic amino acids is a powerful strategy for modifying the structure and function of peptides, leading to analogues with enhanced stability, bioavailability, and biological activity. The o-tolyl substituent can impart unique conformational constraints on the peptide backbone, influencing its secondary structure and interaction with biological targets.

The synthesis of dipeptides and larger peptide fragments can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The selection of coupling reagents and reaction conditions is crucial to ensure efficient amide bond formation and to prevent racemization at the chiral center.

Coupling Method Coupling Reagent Typical Solvent Remarks
Carbodiimide MethodDCC, EDCDCM, DMFWidely used, can lead to racemization if additives like HOBt are not used.
Active Ester MethodNHS, PFP estersDMF, NMPPre-activation of the carboxylic acid reduces racemization.
Phosphonium Salt MethodPyBOP, HBTUDMF, NMPHighly efficient and rapid coupling.
Uronium Salt MethodHATU, HCTUDMF, NMPSimilar to phosphonium salts, known for high efficiency.

Role in the Synthesis of Chiral Compounds

Asymmetric synthesis is a cornerstone of modern organic chemistry, and chiral amino acids are invaluable starting materials and reagents in this field. This compound, being a chiral molecule itself, can be utilized as a chiral building block for the synthesis of other enantiomerically pure compounds.

Furthermore, derivatives of this amino acid can serve as chiral auxiliaries, directing the stereochemical outcome of a reaction. The auxiliary can be temporarily attached to a prochiral substrate, and its steric influence guides the approach of a reagent to one face of the molecule, leading to the formation of a single enantiomer of the product. After the reaction, the auxiliary can be cleaved and recycled.

The development of organocatalysis has opened new avenues for the use of chiral amino acid derivatives. Small organic molecules, including N-acyl amino acids, can act as catalysts for a variety of asymmetric transformations, such as aldol reactions, Mannich reactions, and Michael additions. The specific steric and electronic properties of this compound could be harnessed to design novel organocatalysts with unique reactivity and selectivity.

Applications in Medicinal Chemistry (Synthetic Intermediate Focus)

In medicinal chemistry, the arylacetic acid motif is a common feature in a number of pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The N-methoxycarbonylamino group in this compound can be seen as a bioisostere for other functional groups or as a handle for further derivatization to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be converted to a variety of functional groups, such as amides, esters, and ketones, which are prevalent in drug molecules. The protected amino group allows for selective reactions at other parts of the molecule before being deprotected and potentially functionalized further.

The synthesis of libraries of compounds based on the this compound scaffold can be a valuable strategy in drug discovery programs. By systematically varying the substituents on the aromatic ring and modifying the carboxylic acid and amino groups, chemists can explore the structure-activity relationships (SAR) and optimize the biological activity of a lead compound.

Design and Synthesis of Ligands and Catalysts

Chiral ligands are essential components of many asymmetric catalysts used in transition metal-catalyzed reactions. Amino acid derivatives have been widely used in the synthesis of privileged ligand scaffolds, such as phosphines, oxazolines, and salen-type ligands. The combination of the chiral center and the functional groups in this compound provides a versatile platform for the design and synthesis of novel chiral ligands.

For example, the carboxylic acid can be reduced to an alcohol, which can then be used to construct bidentate or tridentate ligands. The amino group, after deprotection, can be derivatized to introduce coordinating atoms like phosphorus or sulfur. The o-tolyl group can play a crucial role in creating a specific chiral environment around the metal center, which is key to achieving high enantioselectivity in catalytic reactions.

The development of new catalysts based on readily available chiral amino acids is an active area of research. The modular nature of ligands derived from this compound would allow for the fine-tuning of their steric and electronic properties to optimize the performance of the catalyst for a specific transformation.

Ligand Class Coordinating Atoms Potential Synthetic Route from this compound
P,N-LigandsPhosphorus, NitrogenReduction of carboxylic acid to alcohol, conversion of alcohol to a leaving group, substitution with a phosphine. Deprotection and derivatization of the amine.
N,N-LigandsNitrogen, NitrogenAmidation of the carboxylic acid with a chiral amine. Deprotection of the Moc group.
N,O-LigandsNitrogen, OxygenThe carboxylic acid and the deprotected amino group can act as coordinating sites.

Development of Novel Synthetic Methodologies

The unique reactivity of N-protected amino acids can be harnessed for the development of novel synthetic methodologies. For example, the activation of the C-H bonds adjacent to the nitrogen atom can lead to new ways of forming carbon-carbon and carbon-heteroatom bonds.

The presence of the methoxycarbonyl protecting group can influence the reactivity of the molecule in unexpected ways, leading to the discovery of new transformations. Research in this area could focus on developing new coupling reactions, cyclization strategies, or rearrangement reactions that are specific to this class of compounds.

Furthermore, the study of the properties and reactivity of this compound can contribute to a deeper understanding of the fundamental principles of organic chemistry, such as stereocontrol, reaction mechanisms, and the role of protecting groups in synthesis. This knowledge can then be applied to the design of more efficient and sustainable synthetic routes for a wide range of important molecules.

Future Research Directions

Exploration of Sustainable Synthetic Routes

The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of renewable feedstocks, and employment of environmentally benign reaction conditions. nih.govresearchgate.net Currently, there are no established synthetic routes for Methoxycarbonylamino-o-tolyl-acetic acid in the scientific literature. Future research should therefore be directed towards the development of sustainable synthetic methodologies.

A promising avenue of exploration lies in the adaptation of modern peptide synthesis techniques. The growing demand for peptides has spurred the development of more sustainable production methods that reduce the reliance on toxic solvents like N,N-dimethylformamide (DMF). nih.govrsc.org Research into aqueous solid-phase peptide synthesis, utilizing water-compatible protecting groups, offers a potential blueprint for the environmentally friendly synthesis of this compound. nih.gov Furthermore, strategies that employ transient protecting groups or even protecting group-free methods, such as the aza-Michael reaction with cholinium amino acid ionic liquids, could significantly improve the atom economy and reduce the number of synthetic steps. nih.govrsc.org

Future investigations could focus on a one-pot synthesis from readily available starting materials like o-tolualdehyde, employing a multi-component reaction strategy. The development of a catalytic cycle that minimizes the use of stoichiometric reagents would be a key objective. The table below illustrates a hypothetical comparison of potential sustainable synthetic routes that could be explored.

Table 1: Hypothetical Comparison of Potential Sustainable Synthetic Routes for this compound

RouteKey FeaturesPotential AdvantagesResearch Challenges
Aqueous Phase Synthesis Utilization of water as the primary solvent.Reduced environmental impact, potential for simplified purification.Development of water-soluble catalysts and reagents.
Mechanochemical Synthesis Solvent-free or low-solvent reaction conditions using ball milling.Drastic reduction in solvent waste, potential for unique reactivity.Optimization of reaction parameters and scalability.
Biocatalytic Approach Use of enzymes to catalyze key synthetic steps.High selectivity, mild reaction conditions, use of renewable resources.Identification and engineering of suitable enzymes.
Flow Chemistry Synthesis Continuous production in a micro-flow reactor.Enhanced safety, improved reaction control, potential for automation.Development of robust and efficient flow-based protocols.

Development of New Catalytic Asymmetric Syntheses

The stereochemistry of α-amino acids is crucial for their biological activity and application in chiral materials. As such, the development of catalytic asymmetric methods for the synthesis of this compound is of paramount importance. While no such methods currently exist for this specific compound, research into the asymmetric synthesis of related α-aryl glycine (B1666218) derivatives provides a solid foundation for future work. koreascience.krbris.ac.uk

One promising approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. Chiral phosphoric acids, for example, have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles and in the stereocontrolled synthesis of dinucleotides. nih.govnih.gov These catalysts could potentially be adapted to control the formation of the stereocenter in this compound. Another avenue of research could explore the use of transition metal catalysts with chiral ligands, a strategy that has proven effective in the asymmetric synthesis of other amino acid derivatives. researchgate.net

The following table outlines potential catalytic systems that could be investigated for the asymmetric synthesis of this compound, along with the key parameters that would need to be optimized.

Table 2: Potential Catalytic Systems for the Asymmetric Synthesis of this compound

Catalytic SystemType of Asymmetry InductionKey Parameters for Optimization
Chiral Phosphoric Acids Brønsted acid catalysis with a chiral counterion.Catalyst structure, solvent, temperature, substrate concentration.
Transition Metal Complexes with Chiral Ligands Coordination of the substrate to a chiral metal center.Metal precursor, ligand structure, additives, reaction time.
Organocatalysis Use of small organic molecules as catalysts.Catalyst type (e.g., prolinol derivatives), co-catalysts, reaction medium.
Phase-Transfer Catalysis Use of chiral phase-transfer catalysts.Catalyst structure, solvent system, phase composition, stirring rate.

Investigation of Novel Reactivity Patterns

The reactivity of this compound is currently unexplored. A systematic investigation into its chemical behavior would not only provide fundamental knowledge but also open up possibilities for its use as a building block in the synthesis of more complex molecules. The presence of the carboxylic acid, the N-methoxycarbonyl group, and the o-tolyl substituent suggests a rich and varied reactivity profile.

Future research should aim to elucidate the reactivity of each of these functional groups. For instance, the carboxylic acid moiety can be activated to form esters, amides, and other derivatives, which is fundamental to its potential use in peptide synthesis. youtube.com The N-methoxycarbonyl protecting group can be selectively removed under specific conditions, allowing for further functionalization of the amino group. peptide.com The o-tolyl group can potentially undergo aromatic substitution reactions, providing a handle for the introduction of additional functional groups.

Furthermore, the interplay between these functional groups could lead to novel and unexpected reactivity. For example, intramolecular reactions could be explored to synthesize heterocyclic compounds. The potential for the o-tolyl group to influence the reactivity of the α-carbon through steric or electronic effects should also be investigated.

Advanced Characterization of Conformational Dynamics

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its properties and function. For this compound, the rotational freedom around the various single bonds will give rise to a complex conformational landscape. Advanced characterization techniques will be essential to understand these conformational dynamics.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like NOESY and ROESY, can provide insights into the through-space proximity of different atoms, which can be used to determine the preferred solution-state conformation. rsc.org X-ray crystallography of single crystals would provide definitive information about the solid-state conformation. sci-hub.se

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, will be invaluable for mapping the potential energy surface and identifying low-energy conformers. researchgate.net These computational studies can also help to interpret experimental data and provide a more complete picture of the molecule's dynamic behavior. Understanding the conformational preferences of this compound will be crucial for designing molecules with specific shapes and for understanding its potential interactions with biological targets.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with tailored properties. nih.govbakerlab.org Once a fundamental understanding of the synthesis, reactivity, and conformational behavior of this compound is established, computational methods can be employed to design novel derivatives with enhanced or specific functionalities.

For example, Quantitative Structure-Activity Relationship (QSAR) studies could be used to correlate specific structural features with desired properties, such as binding affinity to a particular protein or catalytic activity. mdpi.com By systematically modifying the substituents on the o-tolyl ring or altering the N-acyl group, it may be possible to fine-tune the electronic and steric properties of the molecule.

Molecular docking simulations could be used to predict the binding modes of these derivatives with target proteins, guiding the design of potential drug candidates. Furthermore, computational methods can be used to predict the spectroscopic properties and reactivity of new derivatives, allowing for the in silico screening of a large number of compounds before committing to their synthesis. This integrated computational and experimental approach will be essential for unlocking the full potential of the this compound scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.